molecular formula C8H16ClNO B599203 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1257442-93-5

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Cat. No.: B599203
CAS No.: 1257442-93-5
M. Wt: 177.672
InChI Key: KBDRFDLINZOCBD-OPZYXJLOSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is formally named [(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methanol hydrochloride . The bicyclo[3.2.1]octane core consists of a fused cyclohexane and cyclopropane system, with a nitrogen atom at position 8. The "endo" descriptor specifies the spatial orientation of the methanol substituent relative to the bicyclic scaffold, placing it on the same face as the nitrogen atom.

Identifier Value
CAS Registry Number 1257442-93-5
Molecular Formula C₈H₁₆ClNO
Monoisotopic Mass 177.092042 g/mol
Stereochemical Designation (1R,3R,5S) or (1S,5R)

The stereochemistry is critical for structural integrity, as the bicyclo[3.2.1]octane scaffold imposes rigid spatial constraints. The hydrochloride salt formation involves protonation of the nitrogen atom, enhancing water solubility while preserving the bicyclic geometry.

Crystal Structure Analysis via X-ray Diffraction

X-ray crystallography reveals the compound’s three-dimensional arrangement and hydrogen-bonding patterns. Key structural features include:

  • Unit Cell Parameters :

    • Crystal system: Triclinic or monoclinic
    • Space group: P2₁/n
    • Lattice parameters: a = 6.2464(3) Å, b = 13.5674(6) Å, c = 17.4584(8) Å (for copper complex analog).
  • Bond Angles and Distances :

    • N–C bond lengths: ~1.47–1.52 Å
    • C–C bridgehead angles: ~110–115°
    • Methanol hydroxyl group orientation: Axial or equatorial, depending on stereoisomer.
  • Hydrogen-Bonding Interactions :

    • Protonated N–H···Cl− interactions dominate, with distances of ~2.9–3.0 Å.
    • Secondary O–H···Cl− bonds may occur between methanol hydroxyl groups and chloride ions.

Comparative Analysis of endo- vs. exo-Isomeric Forms

The endo and exo isomers differ in the spatial arrangement of the methanol group relative to the bicyclic nitrogen.

Property endo-Isomer exo-Isomer
Substituent Orientation Methanol group on same face as N Methanol group on opposite face
Steric Effects Reduced steric hindrance at C3 Increased steric bulk at C3
Reactivity Favors nucleophilic substitution May hinder electrophilic attacks
Biological Activity Enhanced target binding (if applicable) Reduced affinity (if applicable)

The endo configuration minimizes steric clashes, enabling efficient synthetic modifications such as acetylation or alkylation at the methanol site.

Hydrogen Bonding Networks in Hydrochloride Salts

Hydrochloride salt formation introduces strong N–H···Cl− interactions, stabilizing the crystal lattice.

Interaction Type Donor–Acceptor Distance (Å) Angle (°)
Primary N–H···Cl− N–H···Cl− 2.9–3.0 170–180
Secondary O–H···Cl− O–H···Cl− 3.1–3.3 150–160
N–H···π (if aromatic) N–H···π 3.2–3.5 120–140

These interactions create a three-dimensional network, as observed in copper complex analogs. The chloride ion acts as a dual hydrogen-bond acceptor, bridging between the bicyclic amine and methanol hydroxyl groups.

Properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856027
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257442-93-5
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Reduction

A high-yielding synthesis of the endo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol framework (CAS 142892-37-3) employs lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) under microwave irradiation. The reaction proceeds at 80°C for 1 hour, achieving a 97% yield. The protocol involves:

  • Heating a THF solution of the ketone precursor with LiAlH₄ under microwave conditions.

  • Quenching with saturated sodium sulfate.

  • Filtration through Celite and concentration to isolate the free base.

While this method produces the free base, subsequent treatment with hydrochloric acid (HCl) generates the hydrochloride salt. The stereochemical outcome (endo configuration) is likely influenced by the rigid bicyclic structure directing hydride attack from the less hindered face.

Comparative Analysis of Reducing Agents

Patent WO1999029690A1 explores alternative reductants for analogous 8-azabicyclo[3.2.1]octane derivatives. Key findings include:

  • Sodium borohydride (NaBH₄) in methanol yields 72% of the reduced product but with mixed exo:endo ratios (25:75).

  • Catalytic hydrogenation over palladium catalysts achieves full reduction but requires high-pressure conditions (3–5 atm H₂).

These methods highlight the superiority of LiAlH₄ for stereoselective reductions in bicyclic systems.

Intermediate Synthesis and Functionalization

Cyanohydrin Formation and Elimination

The synthesis of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes serves as a critical intermediate step. For example:

  • Cyanide addition to 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one using NaCN or KCN in acidic conditions forms the cyanohydrin intermediate.

  • Phosphorus oxychloride (POCl₃) -mediated dehydration at 80°C eliminates water, yielding the cyano derivative.

Although this route focuses on cyano intermediates, analogous strategies could be adapted for methanol derivatives by substituting cyanide with formaldehyde or other carbonyl sources.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base endo-8-azabicyclo[3.2.1]octane-3-methanol is converted to its hydrochloride salt via:

  • Dissolving the free base in an anhydrous solvent (e.g., diethyl ether or THF).

  • Gradual addition of concentrated HCl at 0–5°C.

  • Filtration and recrystallization from ethanol/ether mixtures.

This step ensures high purity (>97%) and stabilizes the compound for storage and further use.

Stereochemical Control and Isomer Separation

Influence of Reaction Conditions

The endo configuration is favored under kinetic control due to reduced steric hindrance during hydride attack. In contrast, prolonged reaction times or elevated temperatures may promote exo isomer formation, as observed in NaBH₄ reductions.

Chromatographic Resolution

For mixtures, flash chromatography on silica gel with ethyl acetate/methanol gradients (9:1 to 4:1) resolves endo and exo isomers. The endo isomer typically elutes first due to its lower polarity.

Scalability and Industrial Adaptations

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from 24 hours to 1 hour while maintaining yields >95%. This method is scalable using continuous-flow reactors, enhancing throughput for industrial applications.

Solvent and Catalyst Recovery

Patent WO1999029690A1 emphasizes solvent recycling (e.g., THF and methanol) and catalyst reusability (e.g., Pd/C in hydrogenation) to minimize costs .

Chemical Reactions Analysis

Types of Reactions

Endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways would depend on the particular tropane alkaloid derived from this compound. Generally, these compounds can interact with neurotransmitter receptors and enzymes, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azabicyclo Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications References
endo-8-Azabicyclo[3.2.1]octane-3-methanol HCl (1257442-93-5) C8H16ClNO 177.67 (calculated) Methanol substituent; endo configuration Chiral building block, drug synthesis
Nortropine hydrochloride (14383-51-8) C7H14ClNO 163.65 Hydroxyl group at 3-position; stereochemical analog Asymmetric synthesis, pharmacology
exo-8-Azabicyclo[3.2.1]octan-3-ol HCl (17366-48-2) C7H14ClNO 163.65 exo stereochemistry; altered molecular geometry Comparative studies of bioactivity
8-Oxa-3-azabicyclo[3.2.1]octane HCl (54745-74-3) C6H10ClNO 147.60 Oxygen atom replacing CH2 in the bridge; reduced lipophilicity Heterocyclic chemistry research
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl acetate HCl (CAS unspecified) C16H22ClNO2 295.80 (calculated) Phenyl and acetate groups; increased lipophilicity Neurological receptor studies

Key Comparisons:

Phenyl-substituted analogs (e.g., 3-phenyltropine acetate hydrochloride) exhibit higher lipophilicity, favoring blood-brain barrier penetration, which is critical for central nervous system-targeted drugs .

Stereochemical Differences :

  • The endo configuration of the target compound contrasts with the exo isomer (CAS: 17366-48-2). Stereochemistry significantly impacts binding affinity to biological targets; for example, exo isomers may display reduced activity in muscarinic receptor assays due to spatial mismatches .

Structural Modifications :

  • Replacing a bridge CH2 group with oxygen (e.g., 8-Oxa-3-azabicyclo[3.2.1]octane HCl) alters ring strain and electronic properties, affecting reactivity in ring-opening reactions .

Pharmacological Relevance: Nortropine hydrochloride (CAS: 14383-51-8) is extensively used in synthesizing anticholinergic agents, whereas the target compound’s methanol group may enable novel derivatization routes for protease inhibitors or kinase modulators .

Biological Activity

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a chemical compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8_8H16_{16}ClNO
  • Molecular Weight : 175.68 g/mol
  • IUPAC Name : this compound

The compound's structure is pivotal for its biological activity, influencing its interactions with various biological targets.

This compound primarily interacts with neurotransmitter systems, particularly affecting monoamine transporters. Its mechanism involves:

  • Inhibition of Reuptake : The compound has been shown to inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), which are critical in mood regulation and various neurological functions .

1. Antidepressant Effects

Research indicates that derivatives of endo-8-Azabicyclo[3.2.1]octane exhibit significant antidepressant properties through their action as monoamine reuptake inhibitors. This class of compounds can potentially alleviate symptoms of depression by enhancing monoamine neurotransmission in the central nervous system .

2. Opioid Receptor Modulation

Studies have identified endo-8-Azabicyclo[3.2.1]octane derivatives as potential mu-opioid receptor antagonists, which may be beneficial in treating conditions related to opioid-induced bowel dysfunction and other gastrointestinal motility disorders .

3. Anti-inflammatory Properties

The compound has also demonstrated interactions with enzymes involved in inflammatory processes, suggesting a potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
8-Azabicyclo[3.2.1]octan-3-oneBicyclic structure with ketonePrecursor for further derivatives
TropineBicyclic structure with hydroxyl groupNaturally occurring alkaloid
2-Azabicyclo[3.2.1]octaneSimilar bicyclic frameworkDifferent nitrogen positioning
This compoundMethanol substitution enhances solubilityUnique hydrochloride form

The uniqueness of this compound lies in its specific methanol substitution, which may enhance solubility and bioavailability compared to other derivatives.

Case Studies and Research Findings

  • Study on Monoamine Transporters : A study published in Bioorganic & Medicinal Chemistry explored the synthesis and activity of various 8-substituted derivatives, revealing that certain modifications significantly increased selectivity for DAT over SERT .
  • Mu Opioid Receptor Antagonism : Research detailed in a patent highlighted the potential of 8-azabicyclo[3.2.1]octane compounds as therapeutics for conditions associated with mu-opioid receptor activity, demonstrating their effectiveness in reducing gastrointestinal side effects without compromising analgesic effects .
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory properties indicated that endo-8-Azabicyclo[3.2.1]octane derivatives could inhibit specific enzymes linked to inflammation, providing a basis for further therapeutic exploration in inflammatory diseases .

Future Directions

Ongoing research is essential to fully elucidate the pharmacokinetic properties and broader therapeutic applications of this compound. Potential areas for future studies include:

  • Expanded Pharmacological Profiles : Investigating additional biological targets beyond monoamine transporters.
  • Clinical Trials : Conducting trials to assess efficacy and safety in humans for various indications.
  • Synthesis of New Derivatives : Developing novel derivatives that enhance biological activity or reduce side effects.

Q & A

What are the key synthetic routes for preparing endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via multi-step modifications of tropane alkaloids. A common route involves:

  • Ester hydrolysis of atropine derivatives to generate intermediates.
  • Amine oxidation and subsequent O-acetylation to stabilize reactive groups.
  • Demethylation to remove methyl groups, followed by amide hydrolysis to yield the bicyclic alcohol precursor.
  • Final hydrochloride salt formation via HCl treatment .

Steric and electronic factors in the bicyclic framework influence stereoselectivity. For example, the endo configuration is stabilized by intramolecular hydrogen bonding during hydrolysis steps. Reaction temperature (e.g., <0°C for oxidation) and solvent polarity (e.g., aqueous HCl for crystallization) are critical for minimizing by-products like exo isomers .

How can researchers resolve contradictions in reported molecular weights and structural data for this compound?

Discrepancies arise from differing salt forms and measurement techniques:

  • The free base (C₇H₁₃NO) has a molecular weight of 127.18 g/mol .
  • The hydrochloride salt (C₇H₁₃NO·HCl) has a molecular weight of 163.65 g/mol .

To verify structural integrity:

  • Use high-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Compare ¹H/¹³C NMR data with published spectra (e.g., δ ~3.5–4.0 ppm for the methanol proton) .
  • Cross-reference X-ray crystallography data (if available) to confirm the bicyclic geometry and chloride ion pairing .

What advanced analytical methods are recommended for detecting impurities in this compound?

Common impurities include:

  • Nortropinone hydrochloride (CAS 25602-68-0), a ketone by-product from incomplete reduction .
  • Trospium chloride-related impurities (e.g., hydroxydiphenylacetate derivatives) from side reactions during functionalization .

Methodology:

  • HPLC-UV/ELSD with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate polar impurities.
  • LC-MS/MS for structural identification of trace by-products (<0.1% concentration).
  • Chiral chromatography to distinguish endo vs. exo stereoisomers .

How does the stereochemistry of the bicyclic framework impact pharmacological activity in preclinical studies?

The endo configuration is critical for binding to muscarinic acetylcholine receptors (mAChRs):

  • The methanol group at position 3 adopts an axial orientation, enabling hydrogen bonding with receptor residues.
  • In vitro assays (e.g., radioligand displacement) show 10-fold higher affinity for endo vs. exo isomers .

For SAR studies:

  • Modify the 8-aza group (e.g., N-alkylation) to alter lipophilicity and blood-brain barrier penetration.
  • Replace the 3-methanol group with thiol or ketone moieties to probe steric tolerance .

What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for weighing to avoid moisture absorption.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the bicyclic structure .

How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric purity?

Strategies include:

  • Catalytic asymmetric hydrogenation of nortropinone intermediates using chiral ligands (e.g., BINAP-Ru complexes) to achieve >95% ee .
  • Crystallization control : Use ethanol/water mixtures at pH 4–5 to selectively precipitate the hydrochloride salt, removing unreacted starting materials .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR to adjust stoichiometry .

What computational methods are effective for modeling the compound’s conformational dynamics?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict bond angles and torsional strain .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous or lipid bilayers to study membrane permeability .
  • Docking Studies : Use AutoDock Vina to predict binding poses in mAChR homology models .

How do researchers address discrepancies in reported melting points and solubility data?

Reported melting points range from 210–215°C (decomposition) . Solubility varies by solvent:

  • Water : ~50 mg/mL (pH 4–5).
  • Ethanol : ~10 mg/mL .

To resolve inconsistencies:

  • Perform differential scanning calorimetry (DSC) under controlled heating rates.
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions .

What in vitro assays are recommended for evaluating the compound’s metabolic stability?

  • Hepatic microsomal incubation : Monitor depletion over time via LC-MS to calculate intrinsic clearance.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction .

How can structural analogs of this compound be synthesized for probing bioactivity?

Examples:

  • 3-Thiol derivative : React with Lawesson’s reagent to replace the methanol group .
  • N-Benzyl protected analog : Introduce a benzyl group via reductive amination for enhanced stability .
  • Trospium chloride analog : Esterify with hydroxydiphenylacetic acid to study anticholinergic activity .

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